molecular formula C17H18Cl2N6O2 B2946517 7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 886911-10-0

7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2946517
CAS RN: 886911-10-0
M. Wt: 409.27
InChI Key: JZDHHDMXSNRGIY-UHFFFAOYSA-N
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Description

7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DBMPO, is a purine derivative that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Antidiabetic Drug Development

This compound has been investigated for its potential as an α-amylase inhibitor . α-Amylase is an enzyme involved in the breakdown of carbohydrates into glucose, and its inhibition is a promising strategy for managing diabetes. The compound has shown excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range, indicating its potential for development into antidiabetic drugs .

Molecular Docking and Simulation

The compound’s ability to bind to the α-amylase enzyme has been explored through molecular docking studies. It has displayed binding affinity with values ranging from −8.2 to −8.5 kcal/mol. Molecular dynamic simulations have further indicated the stability of the hybrid-protein complex, suggesting its suitability for further drug development .

ADMET Profiling

The compound has undergone in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict its pharmacokinetics and safety profile. This is crucial for determining its potential as a therapeutic agent .

Enzyme Inhibition Mechanism Study

Research into the mechanism of enzyme inhibition by this compound can provide insights into its interaction with biological macromolecules. This can lead to a better understanding of its therapeutic potential and guide the design of related compounds .

Synthetic Chemistry

The synthesis of this compound involves complex chemical reactions that can be studied to improve synthetic methods. This can lead to more efficient production processes for similar compounds .

Biological Function Analysis

Studying the biological function of this compound, particularly in the context of diabetes, can help in understanding how it affects the body’s utilization of blood sugar. This research can contribute to the development of new therapeutic strategies .

Comparative Studies

This compound can be used in comparative studies with other α-amylase inhibitors to determine its relative efficacy and safety. Such studies can help in identifying the most promising compounds for further development .

Pharmacological Research

The compound’s pharmacological effects, beyond its antidiabetic properties, can be explored. This includes its potential impact on other metabolic pathways and its overall effect on human health .

properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)8-12(10)19)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHHDMXSNRGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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